molecular formula C20H24Cl2O4 B012890 ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid CAS No. 106105-17-3

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid

Cat. No. B012890
M. Wt: 399.3 g/mol
InChI Key: YAWWQIFONIPBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a selective androgen receptor modulator (SARM) that is used for enhancing athletic performance and improving physical fitness. The drug has been the subject of numerous scientific studies, and its properties and effects have been extensively researched.

Mechanism Of Action

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid works by activating the PPARδ receptor, which is involved in regulating metabolism and energy expenditure. By activating this receptor, ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid increases the body's ability to burn fat and improve endurance. The drug also has anti-inflammatory properties, which can help reduce the risk of certain diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid have been extensively studied. The drug has been shown to increase endurance and improve cardiovascular health by increasing the body's ability to burn fat and improve energy metabolism. It has also been shown to have anti-inflammatory properties, which can help reduce the risk of certain diseases.

Advantages And Limitations For Lab Experiments

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid has several advantages for use in laboratory experiments. It is a highly specific and potent compound that can be used to study the effects of PPARδ activation on various physiological processes. However, the drug also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer it.

Future Directions

There are several potential future directions for research on ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid. One area of interest is the drug's potential use in the treatment of various diseases, including cancer, diabetes, and obesity. Another area of interest is the development of new and improved synthetic methods for the drug, which could make it more accessible and cost-effective for research purposes. Additionally, further studies are needed to fully understand the long-term effects and potential risks associated with the use of ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid.

Synthesis Methods

The synthesis of ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid involves the reaction of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-butyl-6,7-dichloro-1H-indole-5-ol to form the desired compound. The synthesis of ((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid has been extensively studied for its potential applications in various fields of research. It has been shown to have a wide range of effects on the body, including increasing endurance, reducing inflammation, and improving cardiovascular health. The drug has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity.

properties

CAS RN

106105-17-3

Product Name

((2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid

Molecular Formula

C20H24Cl2O4

Molecular Weight

399.3 g/mol

IUPAC Name

2-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]acetic acid

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)

InChI Key

YAWWQIFONIPBKT-UHFFFAOYSA-N

SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3

synonyms

((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, (+-)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+)-isomer
((2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy)acetic acid, sodium salt, (+-)-isomer
DIOA-acid

Origin of Product

United States

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